

theoretical studies of 2-Hydroxy-5-methylbenzophenone

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Compound of Interest

Compound Name: 2-Hydroxy-5-methylbenzophenone

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An In-depth Technical Guide on the Theoretical Studies of **2-Hydroxy-5-methylbenzophenone**

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to study **2-Hydroxy-5-methylbenzophenone** (HMBP). HMBP is a key intermediate in the synthesis of various organic compounds, including potential anti-bacterial and anti-fungal agents.^{[1][2]} Understanding its molecular structure, electronic properties, and reactivity through theoretical studies is crucial for optimizing its applications and guiding the development of new derivatives. This document details the standard computational protocols, from geometry optimization using Density Functional Theory (DFT) to the analysis of Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP), and Non-Linear Optical (NLO) properties. The data presented, including optimized geometrical parameters, vibrational frequencies, and quantum chemical descriptors, are structured for clarity and comparative analysis, serving as a vital resource for researchers in computational chemistry, materials science, and drug development.

Introduction

2-Hydroxy-5-methylbenzophenone, with the chemical formula $C_{14}H_{12}O_2$, is an aromatic ketone that serves as a versatile precursor in organic synthesis.^{[3][4]} Its structure, featuring a hydroxyl group ortho to a carbonyl bridge between two phenyl rings, allows for intramolecular hydrogen bonding, which significantly influences its conformation and physicochemical

properties. Theoretical studies, particularly those employing quantum chemical calculations, provide profound insights into molecular characteristics that are often challenging to explore experimentally.

Computational methods like Density Functional Theory (DFT) are instrumental in predicting molecular geometry, vibrational spectra, electronic structure, and chemical reactivity. Analyses such as FMO and MEP help identify the distribution of electron density and reactive sites within the molecule, which is fundamental for predicting its behavior in chemical reactions and biological systems.^{[5][6]} Furthermore, the calculation of NLO properties like hyperpolarizability can reveal its potential for applications in optoelectronics.^{[7][8]} This guide outlines the theoretical framework for such investigations into **2-Hydroxy-5-methylbenzophenone**.

Molecular Structure and Physicochemical Properties

The foundational information for any theoretical study begins with the molecule's basic identity and properties.

Caption: 2D chemical structure of **2-Hydroxy-5-methylbenzophenone**.

Table 1: Physicochemical Properties of **2-Hydroxy-5-methylbenzophenone**

Property	Value	Reference(s)
Molecular Formula	C ₁₄ H ₁₂ O ₂	[3][4]
Molecular Weight	212.24 g/mol	[3]
CAS Number	1470-57-1	
IUPAC Name	(2-hydroxy-5-methylphenyl)-phenylmethanone	[3]
Melting Point	83-85 °C	[1]
InChI Key	OQERFUGURPLBQH-UHFFFAOYSA-N	[9]

Experimental and Computational Protocols

A rigorous theoretical investigation of a molecule like HMBP follows a standardized workflow to ensure accuracy and reproducibility.

Computational Details

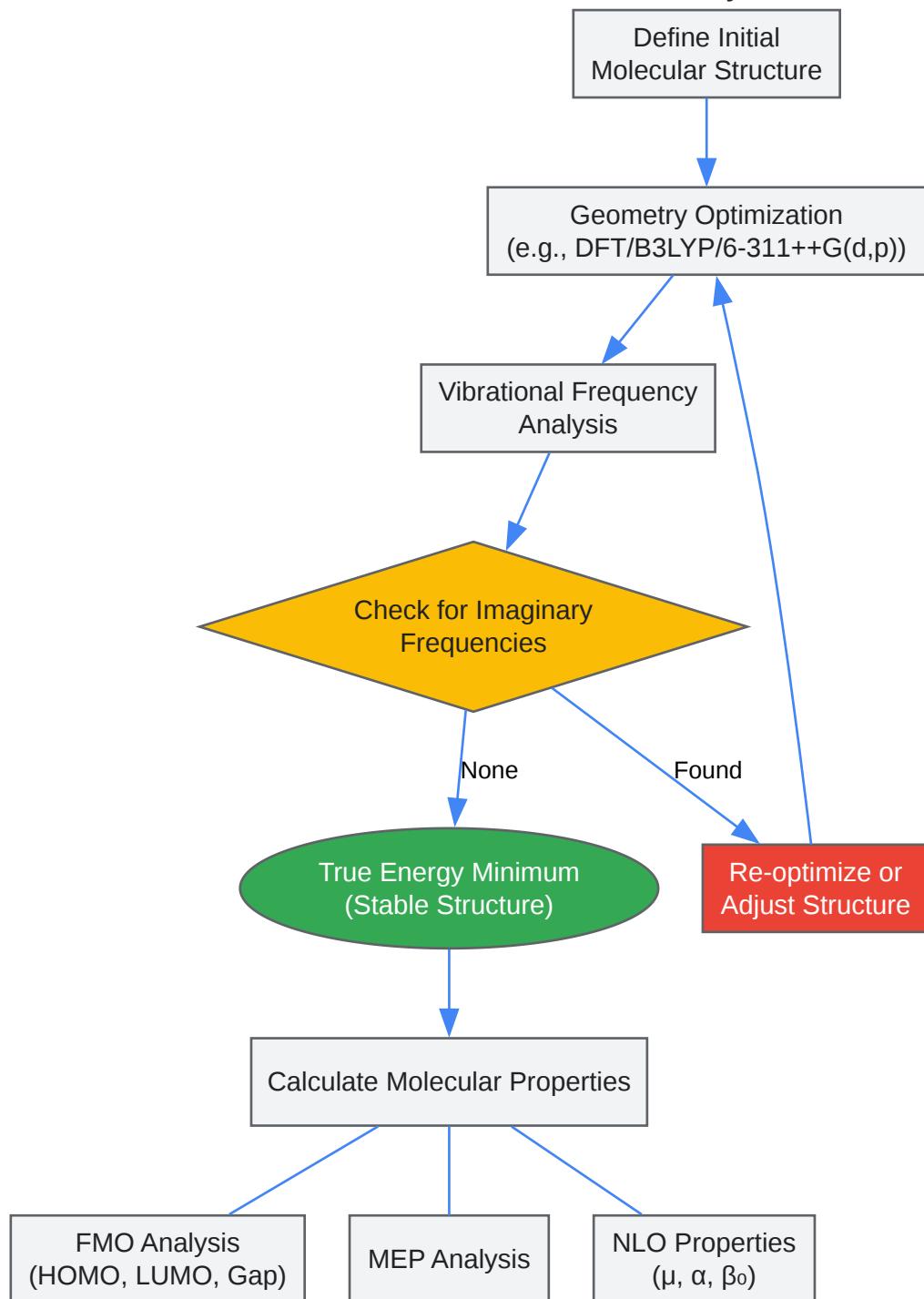
All quantum chemical calculations are typically performed using a software package like Gaussian or ORCA. The geometry of HMBP is optimized without any symmetry constraints using Density Functional Theory (DFT).^[8] A widely used functional for organic molecules is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).^{[5][6]} A Pople-style split-valence basis set, such as 6-311++G(d,p), is commonly employed to provide a good balance between accuracy and computational cost.^{[5][6]} The "++" indicates the addition of diffuse functions for heavy and hydrogen atoms, which are important for describing non-covalent interactions like hydrogen bonds, while "(d,p)" denotes the inclusion of polarization functions.

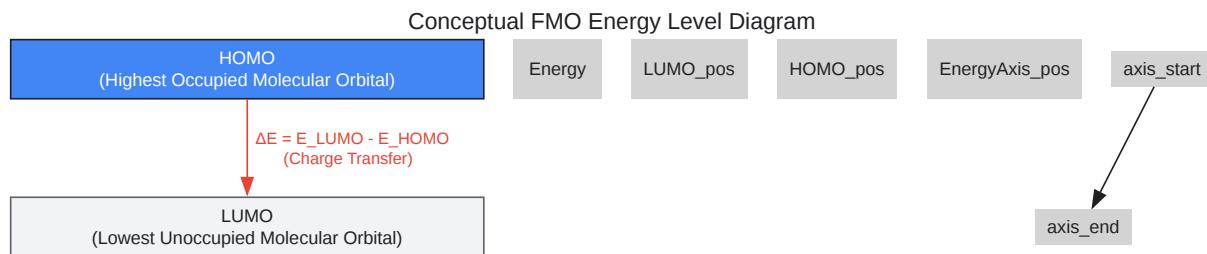
Key Methodologies

- **Geometry Optimization:** The initial molecular structure is subjected to an energy minimization algorithm to find the most stable conformation (a minimum on the potential energy surface).
- **Vibrational Frequency Analysis:** This calculation is performed at the same level of theory as the optimization. The absence of imaginary frequencies confirms that the optimized structure is a true minimum. The results are also used to predict IR and Raman spectra.^[7]
- **Frontier Molecular Orbital (FMO) Analysis:** The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity.^[10]
- **Molecular Electrostatic Potential (MEP) Mapping:** The MEP surface is generated to visualize the charge distribution. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing insights into intermolecular interactions.^{[5][11]}
- **Non-Linear Optical (NLO) Property Calculation:** The electric dipole moment (μ), mean polarizability (α), and the total first-order hyperpolarizability (β_0) are calculated to evaluate

the molecule's potential for NLO applications.[\[8\]](#)

General Workflow for Theoretical Analysis





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